molecular formula C8H10N2O3 B578095 Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate CAS No. 1215295-99-0

Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate

Cat. No.: B578095
CAS No.: 1215295-99-0
M. Wt: 182.179
InChI Key: VXSYKQAXEHHTDO-UHFFFAOYSA-N
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Description

Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate (CAS 1215295-99-0) is a high-purity chemical building block designed for advanced research and development applications. With the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol , this compound features a reactive formyl group on the pyrazole ring, making it a versatile intermediate in organic synthesis and medicinal chemistry. Researchers value this compound for constructing more complex molecular architectures, particularly in the development of novel pharmaceutical candidates. The formyl group serves as a key handle for further chemical transformations, including condensation reactions, facilitating the exploration of structure-activity relationships. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with care; this compound may cause skin irritation (H317) and serious eye irritation (H319) .

Properties

IUPAC Name

methyl 3-(4-formylpyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-5-7(6-11)4-9-10/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSYKQAXEHHTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675466
Record name Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-99-0
Record name Methyl 4-formyl-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclocondensation Method: One common method for synthesizing pyrazole derivatives involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester.

    Multicomponent Reactions: Another approach involves multicomponent reactions where three or more reactants combine in a single reaction vessel to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate belongs to a family of pyrazole-propanoate esters. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-formyl C₈H₁₀N₂O₃ 182.18 Precursor for NQO2 inhibitors; heterocyclic synthesis
Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate 4-formyl, 3,5-dimethyl C₁₀H₁₄N₂O₃ 210.23 Enhanced steric hindrance; modified reactivity in alkylation
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate 4-bromo C₇H₉BrN₂O₂ 233.06 Halogenated analog; potential for cross-coupling reactions
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate 4-iodo C₇H₉IN₂O₂ 280.07 Heavy halogen substituent; used in radiolabeling studies
Ethyl 1-benzyl-3-(4-methylphenyl)propanoate 1-benzyl, 4-methylphenyl C₂₁H₂₂N₂O₂ 334.42 Bulky aromatic substituents; pharmaceutical applications

Key Research Findings

Reactivity and Synthetic Utility: The 4-formyl group in this compound enables condensation reactions with amines or hydrazines to form Schiff bases or heterocycles, as demonstrated in the synthesis of (E,Z)-3-(1-[2-(methoxycarbonyl)ethyl]-1H-pyrazol-4-ylmethylidene)-2-oxindole, a potent NQO2 inhibitor (84% yield) . In contrast, methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (compound 12 in ) exhibits reduced reactivity in formylation due to steric hindrance from the 3,5-dimethyl groups, requiring alkaline hydrolysis for synthesis .

Substituent Effects on Biological Activity: Halogenated analogs like the 4-bromo and 4-iodo derivatives are less explored biologically but are critical intermediates for Suzuki-Miyaura coupling reactions, enabling diversification of the pyrazole scaffold .

Biological Activity

Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a formyl group and a methyl ester group. Its structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The formyl group can engage in hydrogen bonding and other interactions that enhance binding affinity to enzymes or receptors involved in various metabolic pathways. This compound may act as an enzyme inhibitor, modulating pathways related to inflammation, cancer progression, and microbial resistance.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies indicate that compounds derived from similar pyrazole structures can achieve up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported that certain pyrazole derivatives exhibit effective inhibition against pathogens such as E. coli and S. aureus. The presence of functional groups in the pyrazole ring is critical for enhancing this activity .

3. Anticancer Potential

Pyrazole derivatives are being explored for their anticancer potential due to their ability to interfere with cancer cell proliferation and survival pathways. This compound may serve as a lead compound for developing new anticancer agents by targeting specific oncogenic pathways .

Study on Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized several pyrazole derivatives, including this compound, which exhibited promising anti-inflammatory activity against carrageenan-induced edema in mice . The results indicated that these compounds could significantly reduce inflammation markers.

Antimicrobial Activity Assessment

Burguete et al. reported the synthesis of novel pyrazole compounds and tested them against various bacterial strains. One derivative showed notable activity against Pseudomonas aeruginosa, suggesting the potential of this compound as an antimicrobial agent .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetatePhenyl group on the pyrazole ringModerate anti-inflammatory activity
Methyl 3-(1H-pyrazol-1-yl)propanoateLacks formyl groupLower reactivity in biological assays
This compoundFormyl and methyl ester groupsHigh anti-inflammatory and antimicrobial potential

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate, and how are reaction conditions optimized?

Methodological Answer: A robust synthetic approach involves a multi-step strategy:

Core Pyrazole Formation: Begin with condensation of hydrazine derivatives and β-keto esters (e.g., ethyl acetoacetate) under acidic reflux (acetic acid, 80–100°C) to form the pyrazole ring .

Formyl Group Introduction: Use Vilsmeier-Haack formylation (POCl₃/DMF) at the 4-position of the pyrazole ring, as demonstrated for analogous chloro-substituted pyrazoles .

Esterification/Functionalization: React the intermediate with methyl propiolate or perform a nucleophilic substitution on pre-functionalized propanoate derivatives.

Key Optimization Parameters:

ParameterOptimal ConditionReference
SolventEthanol/water or 2-ethoxyethanol
Temperature80–100°C (reflux)
PurificationRecrystallization (ethanol) or column chromatography (silica gel, CH₂Cl₂:MeOH 20:1)

Validation: Confirm purity via TLC (toluene:ethyl acetate:water 8.7:1.2:1.1) and NMR (δ 8.1–8.3 ppm for formyl protons) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify formyl protons (δ ~9.8–10.2 ppm) and ester carbonyl (δ ~165–170 ppm). Pyrazole ring protons appear at δ 6.5–8.5 ppm .
    • FT-IR: Confirm formyl (C=O stretch at ~1700 cm⁻¹) and ester (C=O at ~1730 cm⁻¹) functional groups .
  • Crystallography:
    • Use SHELXL for refinement (single-crystal X-ray diffraction). Key parameters: R-factor < 5%, high-resolution data (<1.0 Å) .
    • Address disorder in the formyl group via PART instructions and anisotropic displacement parameters .

Q. How can contradictions in crystallographic data during structural refinement of this compound be resolved?

Methodological Answer: Contradictions often arise from:

  • Disordered Functional Groups: The formyl group may exhibit rotational disorder. Use SHELXL’s PART and SUMP instructions to model partial occupancy .
  • Twinned Crystals: Apply TWIN/BASF commands in SHELXL for detwinning .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R2 consistency checks .

Case Study: For a related pyrazole derivative, refining anisotropic displacement parameters for the formyl group reduced R-factor discrepancies from 7% to 3.5% .

Q. What strategies enhance the reactivity of the formyl group in this compound for further derivatization?

Methodological Answer:

  • Protection/Deprotection: Convert the formyl group to an acetal (e.g., ethylene glycol/H⁺) to prevent side reactions during ester hydrolysis .
  • Nucleophilic Additions: Use Grignard reagents or hydrazines for condensation (e.g., hydrazone formation for Schiff base ligands) .
  • Catalysis: Employ Lewis acids (e.g., ZnCl₂) to accelerate Knoevenagel condensations with active methylene compounds .

Optimization Tip: Monitor reaction progress via in situ FT-IR to track formyl C=O peak disappearance (~1700 cm⁻¹) .

Q. How can the bioactivity of this compound be assessed in pharmacological contexts?

Methodological Answer:

  • Target Selection: Prioritize kinases or inflammatory mediators (COX-2) based on structural analogs showing activity .
  • In Vitro Assays:
    • Antibacterial: MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
    • Smooth Muscle Relaxation: Test on uterine tissue strips (EC₅₀ calculation via dose-response curves) .
  • SAR Studies: Modify the propanoate chain length or substitute the formyl group with nitro/amino groups to correlate structure with efficacy .

Data Interpretation Example:
A methyl propanoate analog showed EC₅₀ = 12 μM in uterine relaxation assays, attributed to calcium channel modulation .

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